molecular formula C16H19F3N2O3 B284626 1-CYCLOHEXYL-1-METHYL-3-[2-(TRIFLUOROMETHYL)-2H-1,3-BENZODIOXOL-2-YL]UREA

1-CYCLOHEXYL-1-METHYL-3-[2-(TRIFLUOROMETHYL)-2H-1,3-BENZODIOXOL-2-YL]UREA

Katalognummer: B284626
Molekulargewicht: 344.33 g/mol
InChI-Schlüssel: BKCHIACLMAWUSO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-cyclohexyl-N-methyl-N’-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea is a chemical compound with the molecular formula C16H19F3N2O3. This compound is known for its unique structure, which includes a cyclohexyl group, a methyl group, and a trifluoromethyl-substituted benzodioxole moiety. It has various applications in scientific research, particularly in the fields of chemistry and biology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-N-methyl-N’-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea typically involves the reaction of cyclohexyl isocyanate with N-methyl-N’-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]amine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-cyclohexyl-N-methyl-N’-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted urea derivatives.

Wissenschaftliche Forschungsanwendungen

N-cyclohexyl-N-methyl-N’-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea has several applications in scientific research:

Wirkmechanismus

The mechanism of action of N-cyclohexyl-N-methyl-N’-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding and subsequent catalysis. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-cyclohexyl-N’-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea: Lacks the methyl group present in the target compound.

    N-methyl-N’-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea: Lacks the cyclohexyl group.

    N-cyclohexyl-N-methyl-N’-[2-(trifluoromethyl)phenyl]urea: Lacks the benzodioxole moiety.

Uniqueness

N-cyclohexyl-N-methyl-N’-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea is unique due to the presence of both the cyclohexyl and methyl groups, as well as the trifluoromethyl-substituted benzodioxole moiety. This combination of structural features imparts distinct physicochemical properties and biological activities to the compound, making it valuable for various research applications .

Eigenschaften

Molekularformel

C16H19F3N2O3

Molekulargewicht

344.33 g/mol

IUPAC-Name

1-cyclohexyl-1-methyl-3-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea

InChI

InChI=1S/C16H19F3N2O3/c1-21(11-7-3-2-4-8-11)14(22)20-16(15(17,18)19)23-12-9-5-6-10-13(12)24-16/h5-6,9-11H,2-4,7-8H2,1H3,(H,20,22)

InChI-Schlüssel

BKCHIACLMAWUSO-UHFFFAOYSA-N

SMILES

CN(C1CCCCC1)C(=O)NC2(OC3=CC=CC=C3O2)C(F)(F)F

Kanonische SMILES

CN(C1CCCCC1)C(=O)NC2(OC3=CC=CC=C3O2)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.